Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1384427-44-4
VCID: VC2872236
InChI: InChI=1S/C9H17NO3.ClH/c1-12-6-4-9(8(11)13-2)3-5-10-7-9;/h10H,3-7H2,1-2H3;1H
SMILES: COCCC1(CCNC1)C(=O)OC.Cl
Molecular Formula: C9H18ClNO3
Molecular Weight: 223.7 g/mol

Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride

CAS No.: 1384427-44-4

Cat. No.: VC2872236

Molecular Formula: C9H18ClNO3

Molecular Weight: 223.7 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride - 1384427-44-4

Specification

CAS No. 1384427-44-4
Molecular Formula C9H18ClNO3
Molecular Weight 223.7 g/mol
IUPAC Name methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H17NO3.ClH/c1-12-6-4-9(8(11)13-2)3-5-10-7-9;/h10H,3-7H2,1-2H3;1H
Standard InChI Key YTSMTLNLLFAZIO-UHFFFAOYSA-N
SMILES COCCC1(CCNC1)C(=O)OC.Cl
Canonical SMILES COCCC1(CCNC1)C(=O)OC.Cl

Introduction

Structural Characteristics and Properties

Molecular Structure

Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride features a five-membered pyrrolidine ring with three key functional components: the pyrrolidine nitrogen (as a hydrochloride salt), a methyl carboxylate group, and a 2-methoxyethyl substituent at the 3-position. This structure shares core similarities with methyl pyrrolidine-3-carboxylate hydrochloride, which has a molecular weight of 165.62 g/mol and chemical formula C₆H₁₂ClNO₂ . The addition of the 2-methoxyethyl group creates a more complex molecule with enhanced potential for hydrogen bonding and altered lipophilicity.

The pyrrolidine framework provides conformational rigidity that can be advantageous in receptor binding and enzyme interactions, similar to what has been observed with related compounds such as tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride. This structural feature is particularly relevant for applications in medicinal chemistry where molecular recognition plays a crucial role.

Physical Properties

Based on the properties of similar pyrrolidine derivatives, the following physical characteristics can be anticipated for Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride:

PropertyPredicted ValueBasis for Prediction
Physical StateWhite to off-white crystalline solidTypical for pyrrolidine hydrochloride salts
Approximate Molecular Weight~245 g/molCalculated from molecular formula
Solubility ProfileHighly soluble in polar protic solvents (water, methanol); moderately soluble in DMSOCharacteristic of amine hydrochlorides
pH in Aqueous Solution2.5-4.0Typical for amine hydrochloride salts
HygroscopicityModerately hygroscopicCommon for hydrochloride salts of nitrogen-containing compounds

The hydrochloride salt form significantly enhances water solubility compared to the free base, making it more suitable for biological testing and pharmaceutical applications where aqueous solubility is advantageous. This property is shared with other pyrrolidine derivatives used in pharmaceutical research.

Chemical Reactivity

The chemical behavior of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride is governed by its functional groups, each contributing distinct reactivity patterns:

  • The pyrrolidine nitrogen (as hydrochloride salt): Serves as a potential site for acid-base reactions, with the free base form acting as a nucleophile in various transformations.

  • The methyl ester group: Susceptible to hydrolysis, transesterification, and reduction reactions, similar to the reactivity observed in other pyrrolidine-3-carboxylate derivatives.

  • The 2-methoxyethyl substituent: Contains an ether functionality that can participate in hydrogen bonding interactions but remains relatively stable under most reaction conditions.

Synthesis and Production

Synthetic Approaches

Several potential synthetic routes can be envisioned for Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride, drawing on established methodologies for similar pyrrolidine derivatives:

Route A: Functionalization of Pyrrolidine-3-carboxylate

This approach would utilize methyl pyrrolidine-3-carboxylate hydrochloride as a starting material, involving:

  • Conversion to the free base form

  • Deprotonation at the 3-position using a strong base (e.g., LDA, KHMDS)

  • Alkylation with 2-methoxyethyl halide

  • Salt formation with HCl in an appropriate solvent

This strategy parallels synthetic methods employed for other substituted pyrrolidine-3-carboxylates described in patent literature .

Route B: Michael Addition-Cyclization Sequence

An alternative approach could involve:

  • Michael addition of a suitable amine to an α,β-unsaturated ester containing a 2-methoxyethyl group

  • Intramolecular cyclization to form the pyrrolidine ring

  • Esterification with methanol if needed

  • Salt formation with HCl

This methodology shares conceptual similarity with processes described for pyrrolidine-3-carboxylic acids in which asymmetric hydrogenation is employed to control stereochemistry .

Purification and Characterization

The purification of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride would typically involve:

  • Recrystallization from appropriate solvent systems (e.g., methanol/diethyl ether)

  • Column chromatography for intermediate purification

  • Salt formation under controlled conditions to ensure proper stoichiometry

Characterization would employ multiple analytical techniques:

Analytical MethodInformation Provided
NMR Spectroscopy (¹H, ¹³C)Structural confirmation, particularly signals for pyrrolidine ring protons (1.8-3.5 ppm), methyl ester (~3.7 ppm), and methoxyethyl groups (~3.3-3.6 ppm)
Mass SpectrometryMolecular weight confirmation and fragmentation pattern analysis
IR SpectroscopyIdentification of key functional groups: C=O (~1730-1750 cm⁻¹), C-O-C (~1200-1250 cm⁻¹), N-H stretching vibrations
Elemental AnalysisConfirmation of elemental composition matching the theoretical values

These characterization approaches are similar to those employed for related compounds such as methyl pyrrolidine-3-carboxylate hydrochloride .

Applications in Research and Development

Pharmaceutical Applications

Like other pyrrolidine derivatives, Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride has potential applications in pharmaceutical research:

  • As a synthetic intermediate: The compound could serve as a building block in the synthesis of more complex drug candidates, particularly those targeting central nervous system disorders, similar to how (3S,4S)- or (3R,4R)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids are utilized .

  • CNS active compounds: The pyrrolidine scaffold appears in numerous therapeutics targeting neurological disorders, with the 2-methoxyethyl group potentially enhancing blood-brain barrier penetration.

  • Enzyme inhibitors: Substituted pyrrolidines have demonstrated activity as enzyme inhibitors, with the specific substitution pattern of this compound potentially conferring selective inhibitory properties against specific targets.

These applications align with the known uses of structurally related compounds in medicinal chemistry research .

Structure-Activity Relationship Studies

Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride offers several structural features that can be leveraged in structure-activity relationship (SAR) studies:

  • The pyrrolidine nitrogen: Provides a basic center for potential interactions with acidic residues in biological targets.

  • The ester functionality: Serves as a hydrogen bond acceptor and potential site for metabolic transformation.

  • The 2-methoxyethyl substituent: Introduces additional hydrogen bonding potential while modulating the lipophilicity profile.

  • Stereochemistry considerations: If the compound contains stereogenic centers, different stereoisomers could exhibit significantly different biological activities, similar to the stereochemical importance noted in patented pyrrolidine-3-carboxylic acid derivatives .

Biological Research Applications

In biological research settings, Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride may find utility in:

  • Receptor binding studies: As a probe to investigate interactions with various receptors, similar to how tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride is utilized in studies involving receptor interactions.

  • Enzyme kinetics investigations: As a potential inhibitor or substrate for various enzymes, allowing analysis of binding modes and catalytic mechanisms.

  • Pharmacokinetic modeling: As a model compound to study the impact of structural modifications on absorption, distribution, metabolism, and excretion profiles.

These applications leverage the compound's defined structural features and potential for specific molecular interactions.

Reactivity and Chemical Behavior

Key Reactions

Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride can participate in several reaction types:

  • Acid-base chemistry: The hydrochloride salt can be converted to the free base under basic conditions, which is often a prerequisite for further functionalization of the nitrogen.

  • Ester transformations: The methyl ester can undergo hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols. These reactions are similar to those observed with methyl pyrrolidine-3-carboxylate hydrochloride .

  • N-functionalization: In its free base form, the pyrrolidine nitrogen can be further derivatized through alkylation, acylation, or sulfonylation reactions.

  • Oxidation reactions: The pyrrolidine ring may undergo oxidation to form N-oxide derivatives or ring-opened products under appropriate conditions.

These reaction pathways provide versatility for utilizing this compound in various synthetic applications.

Stability Considerations

Based on the properties of related pyrrolidine derivatives, the following stability considerations would apply to Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride:

Storage ParameterRecommendationRationale
Temperature2-8°C (refrigeration)To prevent thermal degradation and hydrolysis reactions
ContainerTightly sealed with desiccantTo protect against moisture-induced degradation
Light ExposureAmber containers recommendedTo prevent potential photodegradation
Long-term StoragePeriodic quality testing advisedTo monitor potential degradation over time

The hydrochloride salt form generally enhances stability compared to the free base by preventing oxidation of the amine and reducing sensitivity to carbon dioxide.

Analytical Methods for Identification and Characterization

Spectroscopic Analysis

Comprehensive spectroscopic analysis of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride would include:

NMR Spectroscopy:

  • ¹H NMR would show characteristic signals for the pyrrolidine ring protons, methyl ester group, and the 2-methoxyethyl substituent

  • ¹³C NMR would display signals for the quaternary carbon at the 3-position, the carbonyl carbon of the ester, and the carbon atoms of the 2-methoxyethyl group

  • 2D techniques (COSY, HSQC, HMBC) would be valuable for complete structural assignment

IR Spectroscopy:

  • Characteristic absorption bands would include C=O stretching of the ester (~1730-1750 cm⁻¹), C-O stretching (~1200-1250 cm⁻¹), and N-H stretching if present

  • These spectral features would be similar to those observed for related pyrrolidine carboxylate derivatives

Chromatographic Methods

For purity assessment and quality control, several chromatographic approaches would be applicable:

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-phase HPLC using C18 columns

    • Mobile phase typically consisting of acetonitrile/water mixtures with appropriate buffers

    • UV detection at 210-220 nm for compounds lacking strong chromophores

  • Gas Chromatography (GC):

    • After appropriate derivatization if necessary

    • Useful for volatile impurity analysis and potentially for the free base form

  • Thin-Layer Chromatography (TLC):

    • For reaction monitoring and preliminary purity assessment

    • Visualization typically with ninhydrin, Dragendorff's reagent, or UV

These chromatographic techniques are standard for analysis of pyrrolidine derivatives such as methyl pyrrolidine-3-carboxylate hydrochloride .

Physical Property Determination

Additional analytical methods for physical property characterization would include:

  • Differential Scanning Calorimetry (DSC):

    • For determination of melting point, phase transitions, and thermal stability

    • To identify potential polymorphic forms

  • X-Ray Powder Diffraction (XRPD):

    • To confirm crystallinity and identify crystal forms

    • For comparison with reference standards

  • Karl Fischer Titration:

    • For precise determination of water content

    • Particularly important given the potential hygroscopicity of the hydrochloride salt

ParameterPredictionRationale
AbsorptionModerate oral bioavailabilityThe hydrochloride salt enhances solubility, while the ester and ether groups provide some lipophilicity
DistributionModerate volume of distributionThe basic nitrogen center may lead to some tissue binding
MetabolismSusceptible to ester hydrolysis and potential N-dealkylationCommon metabolic pathways for similar structures
ExcretionPrimarily renal after metabolismTypical for water-soluble metabolites

These predictions align with general principles of pharmacokinetics for related nitrogen heterocycles with similar functional groups.

Applications in Drug Discovery

Medicinal Chemistry

In medicinal chemistry, Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride could serve multiple roles:

  • Building block: As a starting material for constructing libraries of pyrrolidine-based compounds for screening against various targets.

  • Pharmacophore element: The pyrrolidine core could serve as a key recognition element in drug design, with the 2-methoxyethyl group providing additional binding interactions.

  • Lead optimization: As part of a series of compounds designed to explore structure-activity relationships, similar to how substituted pyrrolidine-3-carboxylic acids have been utilized in developing pharmaceutically active compounds .

Pyrrolidine derivatives have demonstrated utility in medicinal chemistry research across multiple therapeutic areas, particularly for central nervous system disorders .

Synthetic Utility

From a synthetic perspective, Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride offers versatility as:

  • Intermediate in multi-step syntheses: The ester functionality provides a handle for further elaboration, while the pyrrolidine nitrogen allows for additional functionalization.

  • Scaffold for diversity-oriented synthesis: The core structure can be modified at multiple positions to generate diverse compound libraries.

  • Template for stereoselective reactions: If containing stereogenic centers, the compound could serve as a template for stereocontrolled transformations, similar to how stereoselective hydrogenation has been applied to pyrrolidine-3-carboxylic acid derivatives .

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